molecular formula C9H18OSi B104308 Silane, (1-cyclohexen-1-yloxy)trimethyl- CAS No. 6651-36-1

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Cat. No. B104308
CAS RN: 6651-36-1
M. Wt: 170.32 g/mol
InChI Key: SBEMOANGDSSPJY-UHFFFAOYSA-N
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Description

Silane, (1-cyclohexen-1-yloxy)trimethyl-, is a compound that falls within the broader category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest in various fields of chemistry due to their unique properties and potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of organosilicon compounds often involves the manipulation of silicon-containing precursors. For instance, the liquid-phase pyrolysis of methoxytris(trimethylsilyl)silane can lead to the formation of complex silanes, as demonstrated in the production of octakis(trimethylsilyl)cyclotetrasilane . Similarly, the synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes involves the use of acid-labile protecting groups for silicon, which can be selectively cleaved to obtain useful chlorosilanes . The generation of silylium ion intermediates from 1-hydroxyalkyl-tris(trimethylsilyl)silanes under strong acid conditions is another example of the synthetic strategies employed in organosilicon chemistry .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite diverse, with some exhibiting interesting geometries such as planar four-membered rings . X-ray crystallography and NMR spectroscopy are common techniques used to characterize these structures. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane has been determined, providing insights into the ligand's potential for transition-metal coordination chemistry .

Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions. The reaction of 1-sila-2,4-cyclohexadiene with tert-butyllithium/trimethylchlorosilane showcases multiple reaction types, including nucleophilic substitution and silicon-carbon bond cleavage . Hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo(3.3.1)nonane offers a route to 1-sila-3-cyclopentenes and 1-sila-2,4-cyclopentadienes, demonstrating the versatility of organosilicon compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by the silicon atoms and the organic groups attached to them. These compounds are often stable and can be easy to handle, as seen with the silylation reagents that are neither moisture nor air sensitive . The electronic properties of these compounds can also be noteworthy, with some showing promise as electronic materials for organic light emitting devices and organic photovoltaic cells . The use of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives further highlights the chemical robustness and reactivity of these materials .

Scientific Research Applications

Synthesis of Carboxamides

Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is effectively employed as a dehydrating reagent in forming various carboxamides from corresponding carboxylic acids and amines, yielding secondary or tertiary alkyl substituted ones without basic promoters (Tozawa, Yamane, & Mukaiyama, 2005).

Organosilicon Precursors for Chemical Vapor Deposition

Organosilicon compounds like trimethyl(cyclohexyl)silane Me3SiC6H11 are synthesized, purified, and identified for their thermal stability and volatility, making them suitable for chemical vapor deposition processes (Ermakova et al., 2016).

Synthesis of β-trifluoromethylstyrenes

(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives, exhibiting moderate to good yields (Omote et al., 2012).

Organic Chemistry Applications

3-(Trimethylsilyl)-1,4-cyclohexadiene is used as a building block for the synthesis of cyclitols, as an allylation reagent, and as a silane transfer reagent in organic chemistry (Simonneau & Oestreich, 2016).

Synthesis of Functionalized Benzosiloles

Trimethylstannyllithium promotes cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole, enabling the modular synthesis of functionalized benzosiloles for electronic materials (Ilies et al., 2008).

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane are synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities (Amine et al., 2006).

Photopatternable Monolayers

Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds are used for the covalent assembly of siloxane-based photopatternable monolayers, useful in generating reactive hydroxyl-terminated monolayers (Zubkov et al., 2005).

Silylation of Surfaces

Organofunctional silanes, including trimethoxyalkyl and trialkylmethoxy silanes, are used for bonding plastic substrates to PDMS membranes, enhancing the hydrophobicity and activity in applications like microfluidics (Lee & Ram, 2009).

Safety And Hazards

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a flammable liquid and vapor . It may be harmful if swallowed . It causes serious eye irritation and skin irritation . It is corrosive to the respiratory tract . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

cyclohexen-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEMOANGDSSPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064441
Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (1-cyclohexen-1-yloxy)trimethyl-

CAS RN

6651-36-1
Record name 1-(Trimethylsiloxy)cyclohexene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 1-((trimethylsilyl)oxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-[(trimethylsilyl)oxy]-
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Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-cyclohexen-1-yloxy)trimethylsilane
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Synthesis routes and methods I

Procedure details

- In another experiment, an enolate is prepared by the reaction of 100 mmol of phenylmanganese N-methyl-N-phenylamide: ##STR11## with 100 mmol of cyclohexanone in 200 ml of THF at 20° C. for 1 hour: ##STR12## 100 mmol of trimethylchlorosilane, ClSiMe3, are added to the resulting solution at 20° C. and the mixture is stirred for 30 minutes to produce the following reaction: ##STR13## 1-Trimethylsilyloxycyclohexene is obtained with a yield of 59%, compared with 77% for procedure A.
Name
phenylmanganese N-methyl-N-phenylamide
Quantity
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Synthesis routes and methods II

Procedure details

In a pressure vessel, a solution of acrylate (1 eq), (buta-1,3-dien-2-yloxy)trimethylsilane (1.1 eq) in toluene was flushed with nitrogen, sealed and heated at 150° C. for 1-3 days. The reaction mixture was cooled to RT and concentrated in vacuo to give crude product which was used for the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Gauriat, I Froger, D Chevaillier, HJ Huebschmann - interaction - assets.fishersci.com
Among these studies, extractables and leachables represent a huge portion of the work the analyst does to characterize the substances potentially leaching into the product. The terms “…
Number of citations: 7 assets.fishersci.com

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